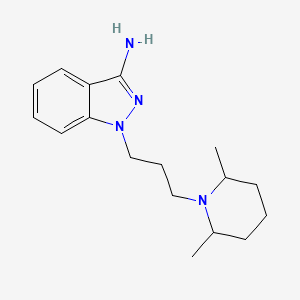
1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole is a complex organic compound that features both an indazole and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole typically involves multiple steps. One common approach is to start with the preparation of the 2,6-dimethylpiperidine, which can be synthesized by the reduction of 2,6-dimethylpyridine
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: Shares the piperidine moiety but lacks the indazole group.
Piperidine: A simpler structure with a six-membered ring containing nitrogen.
Uniqueness
1-(3-(2,6-Dimethylpiperidino)propyl)-3-aminoindazole is unique due to its combination of the indazole and piperidine moieties, which confer specific chemical and biological properties not found in simpler analogs.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
88837-36-9 |
|---|---|
Molecular Formula |
C17H26N4 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-[3-(2,6-dimethylpiperidin-1-yl)propyl]indazol-3-amine |
InChI |
InChI=1S/C17H26N4/c1-13-7-5-8-14(2)20(13)11-6-12-21-16-10-4-3-9-15(16)17(18)19-21/h3-4,9-10,13-14H,5-8,11-12H2,1-2H3,(H2,18,19) |
InChI Key |
NDELKCRLNGLXQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CCCN2C3=CC=CC=C3C(=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


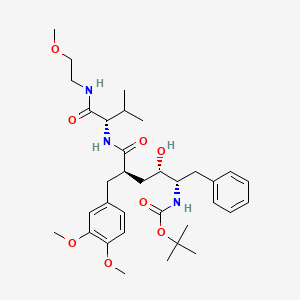
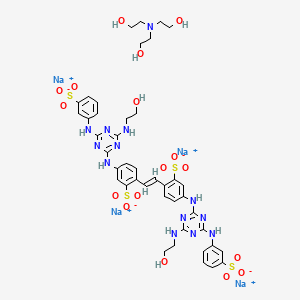

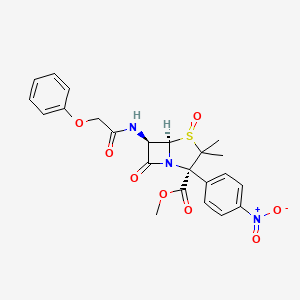
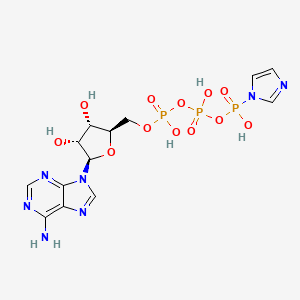
![(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine](/img/structure/B12747954.png)








